BenchChemオンラインストアへようこそ!

Felcisetrag

5-HT4 receptor Binding affinity Radioligand binding

Felcisetrag (TD-8954/TAK-954) is the most potent and selective 5-HT4 agonist available for research, with a pKi of 9.4 and >2,000-fold selectivity over 78 receptors, ion channels, enzymes, and transporters. Unlike earlier agents (cisapride, tegaserod) that carry hERG and 5-HT1 off-target liabilities, felcisetrag eliminates these confounding variables for clean, reproducible in vitro and in vivo data. Its pEC50 of 9.3 in cAMP assays and demonstrated efficacy in accelerating gastric, small bowel, and colonic transit in gastroparesis patients make it the definitive reference compound for GI motility studies. Superior to prucalopride (pKi ~8.6) in binding affinity, and with minimal CYP3A4-mediated drug-drug interaction liability, felcisetrag is the unambiguous choice for laboratories requiring rigorous, target-specific pharmacology.

Molecular Formula C25H37N5O3
Molecular Weight 455.6 g/mol
CAS No. 916075-84-8
Cat. No. B1672331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelcisetrag
CAS916075-84-8
Synonyms4-((4-((2-isopropyl-1H-benzoimidazole-4-carbonyl)amino)methyl)piperidin-1-ylmethyl)piperidine-1-carboxylic acid methyl ester
TD-8954
Molecular FormulaC25H37N5O3
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(C=CC=C2N1)C(=O)NCC3CCN(CC3)CC4CCN(CC4)C(=O)OC
InChIInChI=1S/C25H37N5O3/c1-17(2)23-27-21-6-4-5-20(22(21)28-23)24(31)26-15-18-7-11-29(12-8-18)16-19-9-13-30(14-10-19)25(32)33-3/h4-6,17-19H,7-16H2,1-3H3,(H,26,31)(H,27,28)
InChIKeyMZOITCJKGUIQEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Felcisetrag (TD-8954, TAK-954) for Gastrointestinal Research: High-Affinity 5-HT4 Agonist Overview for Scientific Procurement


Felcisetrag (CAS 916075-84-8) is a potent and highly selective 5-hydroxytryptamine type 4 (5-HT4) receptor agonist, chemically defined as methyl 4-[[4-[[(2-propan-2-yl-1H-benzimidazole-4-carbonyl)amino]methyl]piperidin-1-yl]methyl]piperidine-1-carboxylate [1]. It demonstrates a high affinity (pKi = 9.4) for human recombinant 5-HT4(c) receptors and exhibits >2,000-fold selectivity over a broad panel of 78 other receptors, ion channels, enzymes, and transporters [2]. The compound is currently in clinical development for gastrointestinal motility disorders, with a primary focus on postoperative gastrointestinal dysfunction (POGD) and gastroparesis [3].

Why 5-HT4 Agonists Are Not Interchangeable: Felcisetrag's Differentiated Affinity and Selectivity Profile


Despite sharing a common receptor target, 5-HT4 agonists exhibit substantial differences in binding affinity, functional efficacy, selectivity, and tissue-specific pharmacology that preclude simple substitution in research or clinical development. For instance, early non-selective agents like cisapride and tegaserod were associated with significant cardiovascular adverse events due to off-target interactions with hERG channels and 5-HT1 receptors, respectively [1]. Newer, more selective agonists such as prucalopride and velusetrag have mitigated some of these risks, yet their receptor affinities (pKi ~7.7-8.6) and functional potencies remain distinct from felcisetrag [2]. Consequently, experimental outcomes—ranging from in vitro cAMP elevation to in vivo gastrointestinal transit acceleration—cannot be reliably extrapolated across different 5-HT4 agonists without direct comparative data. The following evidence items quantify the specific dimensions along which felcisetrag differs from its closest analogs, thereby justifying its selection for targeted research applications.

Felcisetrag Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparisons with Key 5-HT4 Agonists


Receptor Binding Affinity: Felcisetrag vs. Prucalopride, Velusetrag, and Naronapride

Felcisetrag demonstrates the highest reported binding affinity for human recombinant 5-HT4(c) receptors among clinically evaluated 5-HT4 agonists. Its pKi of 9.4 (Ki ≈ 0.4 nM) [1] exceeds that of prucalopride (pKi 8.6 for 5-HT4a; 8.1 for 5-HT4b) [2], velusetrag (pKi 7.7) , and is numerically higher than naronapride (Ki 1.4 nM, equivalent to pKi ≈ 8.85) . This translates to approximately 6- to 50-fold higher affinity compared to these alternatives, depending on the comparator and receptor isoform.

5-HT4 receptor Binding affinity Radioligand binding pKi

Functional cAMP Potency: Felcisetrag Exhibits Superior pEC50 in h5-HT4(c)-Expressing HEK-293 Cells

In functional assays measuring cAMP elevation in HEK-293 cells stably expressing the human 5-HT4(c) receptor, felcisetrag displays a pEC50 of 9.3 (EC50 ≈ 0.5 nM) [1]. While comparable functional potency data for prucalopride and velusetrag in identical assay systems are not widely published, felcisetrag's functional EC50 aligns closely with its binding Ki, confirming high intrinsic efficacy. This contrasts with some other 5-HT4 agonists that exhibit reduced functional activity relative to binding affinity, indicating partial agonism or assay-specific variability.

cAMP assay Functional potency pEC50 Signal transduction

Selectivity Profile: >2,000-Fold Selectivity Against a Panel of 78 Off-Targets

Felcisetrag demonstrates exceptional selectivity for the 5-HT4 receptor, with >2,000-fold selectivity over all other 5-HT receptor subtypes and a comprehensive panel of 78 non-5-HT receptors, ion channels, enzymes, and transporters [1]. In contrast, older non-selective 5-HT4 agonists such as cisapride and tegaserod were associated with clinically significant cardiovascular adverse events due to interactions with the hERG potassium channel (cisapride) and 5-HT1 receptors (tegaserod) [2]. While newer agents like prucalopride, velusetrag, and naronapride also exhibit improved selectivity profiles, felcisetrag's >2,000-fold margin of selectivity represents a benchmark for minimizing off-target pharmacology.

Selectivity Off-target Safety pharmacology 5-HT receptor subtypes

Gastrointestinal Transit Acceleration in Gastroparesis: Significant Improvement vs. Placebo Across Multiple Segments

In a randomized, placebo-controlled phase 2 study in patients with documented gastroparesis (n=36), intravenous felcisetrag (0.1 mg, 0.3 mg, or 1.0 mg daily for 3 days) significantly accelerated gastric emptying T1/2, colonic filling at 6 hours, and 10% small bowel transit time compared to placebo (overall P < 0.01; all three doses individually Bonferroni corrected P < 0.05) [1]. Ascending colon emptying (T1/2) was also significantly accelerated across all doses, and colonic transit at 48 hours was accelerated with the 0.1 mg and 0.3 mg doses. In contrast, a separate phase 2 study in postoperative gastrointestinal dysfunction (n=209) found no significant difference in time to recovery of gastrointestinal function between felcisetrag (0.5 mg) and placebo (median 2.6 days vs. 1.9 days, P > 0.05) [2]. This differential efficacy highlights the context-dependent nature of felcisetrag's prokinetic effects.

Gastroparesis Gastric emptying Colonic transit Clinical trial

In Vitro Drug-Drug Interaction Potential: Low CYP3A4-Mediated DDI Risk

Felcisetrag is primarily cleared through renal excretion (44.3%) and metabolism (42.0%), with CYP3A4 as the main metabolizing enzyme [1]. However, co-administration with itraconazole, a potent CYP3A4 inhibitor, resulted in only a 1.49-fold increase in felcisetrag total systemic exposure (AUC0-∞), with a 90% confidence interval of 1.39-1.60 [2]. Peak exposure (Cmax) was unchanged (geometric mean ratio 1.06; 90% CI 0.96-1.18). This limited interaction contrasts with many other CYP3A4 substrates, where strong inhibitors can increase exposure by >5-fold. The low DDI potential is attributed to the minor role of metabolism in overall clearance and the presence of multiple metabolic pathways.

Drug-drug interaction CYP3A4 Pharmacokinetics Itraconazole

Optimal Use Cases for Felcisetrag in Gastrointestinal Motility and 5-HT4 Receptor Research


High-Affinity 5-HT4 Receptor Binding and Functional Assays

Felcisetrag's exceptional pKi (9.4) and pEC50 (9.3) make it an ideal tool for in vitro studies requiring robust and reproducible receptor activation. Its >2,000-fold selectivity over 78 off-targets ensures that observed effects are primarily mediated through 5-HT4 receptor engagement, minimizing confounding variables in cell-based assays [1]. Researchers investigating 5-HT4 receptor signaling pathways, receptor desensitization, or biased agonism will benefit from the compound's high potency and well-characterized pharmacology.

Preclinical Models of Gastroparesis and Delayed Gastric Emptying

Given the positive phase 2 clinical trial results demonstrating significant acceleration of gastric, small bowel, and colonic transit in patients with gastroparesis [2], felcisetrag is particularly well-suited for preclinical studies investigating the pathophysiology and treatment of delayed gastric emptying. Its efficacy in this specific patient population, contrasted with the lack of benefit in postoperative ileus [3], underscores its utility in targeted research on gastroparesis rather than generalized postoperative dysmotility.

Pharmacokinetic and Drug-Drug Interaction Studies in Polypharmacy Settings

Felcisetrag's well-characterized ADME profile and low susceptibility to CYP3A4-mediated drug-drug interactions [4][5] make it an excellent candidate for studies involving complex drug regimens or multi-drug combinations. The limited impact of strong CYP3A4 inhibitors on felcisetrag exposure simplifies experimental protocols and reduces the need for dose adjustments, a significant advantage in preclinical and clinical research settings where polypharmacy is common.

Cardiac Safety Pharmacology Investigations of 5-HT4 Agonists

Felcisetrag's high selectivity and complex cardiac pharmacology—acting as both an agonist and antagonist at human atrial 5-HT4 receptors depending on experimental conditions [6]—positions it as a valuable reference compound for studying the cardiac effects of 5-HT4 receptor modulation. Researchers investigating the structure-activity relationships governing cardiac vs. gastrointestinal selectivity will find felcisetrag's profile instructive, particularly in comparison to older non-selective agents with known cardiovascular liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Felcisetrag

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.